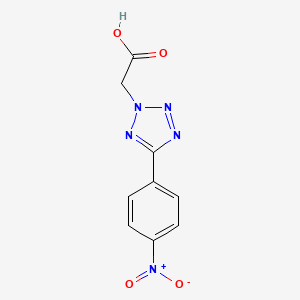

5-(4-硝基苯基)-2H-四唑-2-乙酸

描述

“5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also has a nitrophenyl group attached, which consists of a benzene ring with a nitro group (-NO2) attached, and an acetic acid group, which is a two-carbon chain ending in a carboxylic acid group (-COOH) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring, nitrophenyl group, and acetic acid group . The tetrazole ring is a heterocycle, meaning it contains atoms of at least two different elements. The nitrophenyl group is an aromatic ring, which means it has a special type of stability due to resonance. The acetic acid group contains a carboxylic acid functional group, which is polar and can participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present . The nitro group in the nitrophenyl ring is electron-withdrawing, which means it could potentially facilitate electrophilic aromatic substitution reactions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound could also exhibit strong UV/Vis absorption due to the conjugated system in the nitrophenyl group .科学研究应用

超氧化物清除和抗炎应用

一项研究探索了 5-芳基-2H-四唑的合成,包括 5-(4-硝基苯基)-2H-四唑-2-乙酸,以了解它们作为超氧化物清除剂和抗炎剂的潜力。该系列中的羟基取代化合物显示出作为体外超氧化物清除剂的有效性,但未显示出体内显着的抗炎作用 (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984)。

不锈钢中的缓蚀作用

另一项研究重点关注类似化合物 1-(4-硝基苯基)-5-氨基-1H-四唑,及其在酸性环境中抑制不锈钢腐蚀中的作用。该化合物在防止腐蚀方面表现出优异的效率,遵循朗缪尔吸附模型 (Ehsani, Mahjani, Moshrefi, Mostaanzadeh, & Shayeh, 2014)。

与氮中心亲核试剂的反应性

对 5-甲基亚磺酰基-1-(4-硝基苯基)四唑(与 5-(4-硝基苯基)-2H-四唑-2-乙酸在结构上相关)与各种氮中心亲核试剂的反应性进行了研究,有助于合成新的药物 (Egorova, Artamonova, Hrabálek, & Koldobskii, 2005)。

高能化合物的合成和表征

探索了与目标化合物密切相关的 5-硝基-2-硝酸甲基-1,2,3,4-四唑的合成和全面表征,以了解其作为高氮能化合物和良好氧平衡的潜力 (Li, Liu, & Pang, 2012)。

高氮能材料的制备

研究了 5-(三硝基甲基)-2H-四唑及其衍生物的开发,从而创造出在冲击或加热时表现出爆炸特性的高能材料 (Haiges & Christe, 2013)。

在药物化学中的潜力

一项全面的综述重点介绍了与目标化合物类似的 5-取代-1H-四唑在药物化学中作为羧酸等排体的用途,重点关注它们的合成及其在药物开发中的潜在应用 (Herr, 2002)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVGINCJMNNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

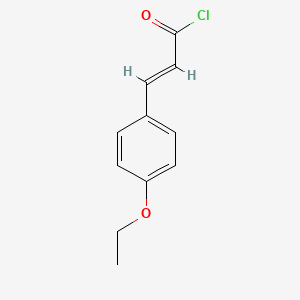

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate](/img/structure/B3043169.png)